molecular formula C7H4ClFN2O3 B13516790 5-Chloro-4-fluoro-2-nitrobenzamide

5-Chloro-4-fluoro-2-nitrobenzamide

Cat. No.: B13516790
M. Wt: 218.57 g/mol
InChI Key: XVSRYDIHIUYARE-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H4ClFN2O3 It is a derivative of benzamide, featuring chloro, fluoro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-nitrobenzamide typically involves multiple steps. One common method starts with 2-chloro-4-fluorotoluene as the raw material. The process includes:

Industrial Production Methods

Industrial production methods for this compound often involve continuous-flow synthesis strategies. These methods offer better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Reduction: The major product is 5-Chloro-4-fluoro-2-aminobenzamide.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

5-Chloro-4-fluoro-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been designed as potential inhibitors of succinate dehydrogenase, an enzyme involved in the citric acid cycle. The compound’s effects are mediated through hydrogen bonding and π-π interactions with the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-fluoro-2-nitrobenzamide is unique due to its specific combination of chloro, fluoro, and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H4ClFN2O3

Molecular Weight

218.57 g/mol

IUPAC Name

5-chloro-4-fluoro-2-nitrobenzamide

InChI

InChI=1S/C7H4ClFN2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12)

InChI Key

XVSRYDIHIUYARE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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